

Cerivastatin Sodium: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cerivastatin sodium*

Cat. No.: *B1176552*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

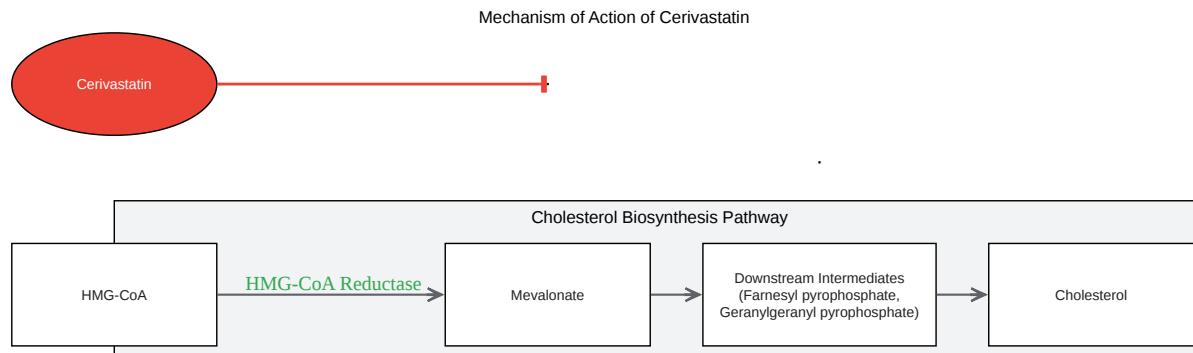
Cerivastatin sodium is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.^{[1][2]} As a member of the statin class of drugs, it was developed to lower elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular diseases.^[3] Though withdrawn from the market due to safety concerns, its chemical properties, potent biological activity, and metabolic pathways remain of significant interest to researchers in pharmacology and drug development. This document provides an in-depth technical overview of **cerivastatin sodium**, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, metabolic fate, and relevant experimental methodologies.

Chemical Structure and Properties

Cerivastatin sodium is the sodium salt of cerivastatin.^[4] The chemical structure consists of a substituted pyridine ring linked to a dihydroxyheptanoic acid side chain, which is the pharmacophore responsible for its inhibitory activity on HMG-CoA reductase.^[1]

Chemical Structure:

Physicochemical Properties


A summary of the key physicochemical properties of **cerivastatin sodium** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoate	[1]
CAS Number	143201-11-0	[4]
Molecular Formula	C ₂₆ H ₃₃ FN ₂ NaO ₅	[4]
Molecular Weight	481.5 g/mol	[1]
Appearance	White to off-white hygroscopic amorphous powder	
Melting Point	>176°C (decomposes)	
Solubility	Soluble in water, methanol, and ethanol	[1]
pKa	3.9 (carboxylic acid), 5.4 (pyridine)	
logP (calculated)	3.4	

Pharmacological Properties and Mechanism of Action

Cerivastatin is a competitive inhibitor of HMG-CoA reductase.^[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in the cholesterol biosynthesis cascade.^[3] By inhibiting this step, cerivastatin reduces the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.^[2]

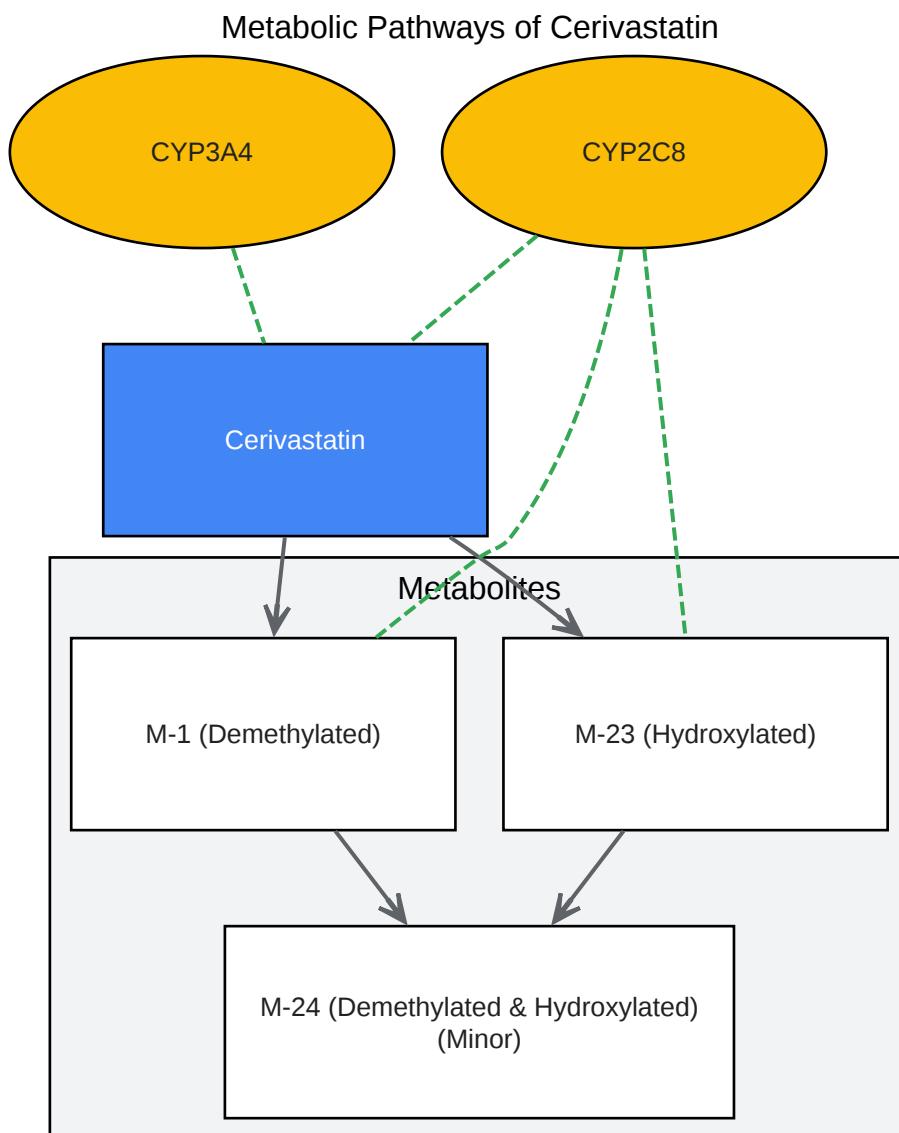
Signaling Pathway: HMG-CoA Reductase Inhibition

[Click to download full resolution via product page](#)

Caption: Cerivastatin competitively inhibits HMG-CoA reductase.

Pharmacokinetic Properties

Parameter	Value	Reference(s)
Bioavailability	~60%	[5]
Plasma Protein Binding	>99%	[5]
Time to Peak Plasma Concentration (Tmax)	2-3 hours	[5]
Elimination Half-life (t1/2)	2-3 hours	[1]
Metabolism	Hepatic, primarily by CYP2C8 and CYP3A4	[5][6]
Excretion	~70% in feces, ~30% in urine (as metabolites)	[5]


Metabolism of Cerivastatin

Cerivastatin is extensively metabolized in the liver, primarily through two oxidative pathways mediated by cytochrome P450 enzymes.^{[5][6]} The major metabolic routes are:

- Demethylation of the methoxymethyl group, catalyzed by both CYP2C8 and CYP3A4, to form the M-1 metabolite.^[5]
- Hydroxylation of one of the isopropyl groups, predominantly catalyzed by CYP2C8, to yield the M-23 metabolite.^[5]

A minor metabolite, M-24, is formed through a combination of both demethylation and hydroxylation.^[5] Notably, the primary metabolites, M-1 and M-23, are also pharmacologically active as HMG-CoA reductase inhibitors.^[5]

Metabolic Pathway of Cerivastatin

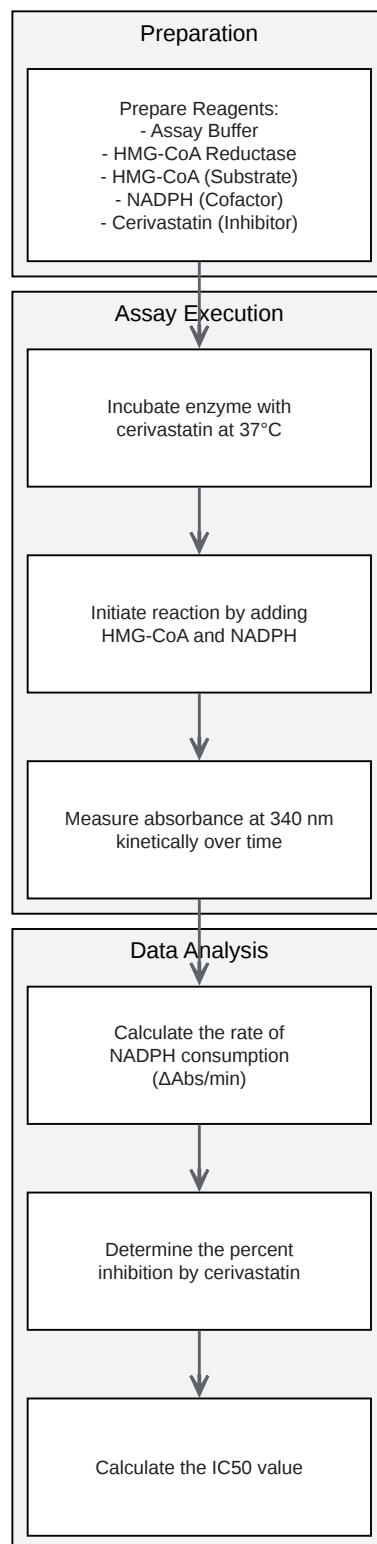
[Click to download full resolution via product page](#)

Caption: Hepatic metabolism of cerivastatin via CYP enzymes.

Experimental Protocols

Synthesis of Cerivastatin Sodium

The synthesis of cerivastatin is a multi-step process. A general synthetic scheme involves the following key transformations[7]:


- Dihydropyridine Synthesis: Cyclization of ethyl 3-amino-4-methylpent-2-enoate and 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one to form a dihydropyridine intermediate.
- Oxidation: Oxidation of the dihydropyridine to the corresponding penta-substituted pyridine.
- Selective Reduction and Methylation: Selective reduction of one ester group to an alcohol, followed by methylation.
- Aldehyde Formation: Conversion of the second ester group to an aldehyde.
- Side Chain Elongation: A Wittig-Horner reaction to introduce the unsaturated aldehyde side chain.
- Stereoselective Reduction and Esterification: Condensation with methyl acetoacetate followed by a stereoselective reduction to form the dihydroxy ester.
- Chiral Resolution: Separation of diastereomers.
- Hydrolysis: Hydrolysis of the ester to the carboxylic acid, followed by salt formation with sodium hydroxide to yield **cerivastatin sodium**.

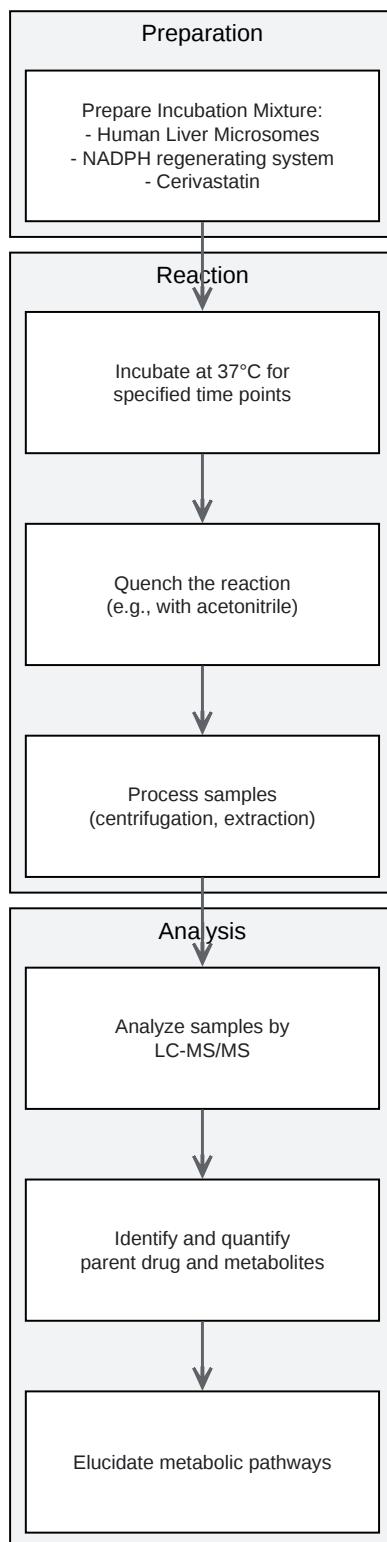
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. [8][9]

Workflow for HMG-CoA Reductase Inhibition Assay:

Workflow for HMG-CoA Reductase Inhibition Assay

[Click to download full resolution via product page](#)


Caption: Spectrophotometric assay for HMG-CoA reductase inhibition.

In Vitro Metabolism Study Using Human Liver Microsomes

This method is employed to investigate the metabolic pathways of a drug candidate.[\[10\]](#)[\[11\]](#)

Workflow for In Vitro Metabolism Study:

Workflow for In Vitro Metabolism Study

[Click to download full resolution via product page](#)

Caption: In vitro metabolism study using liver microsomes.

Conclusion

Cerivastatin sodium is a highly potent inhibitor of HMG-CoA reductase with well-characterized chemical and pharmacological properties. Although its clinical use was discontinued, the study of its structure-activity relationship, potent inhibitory mechanism, and metabolic pathways continues to provide valuable insights for the design and development of new therapeutic agents. The experimental methodologies outlined provide a framework for the preclinical evaluation of novel HMG-CoA reductase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Cerivastatin Sodium: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176552#cerivastatin-sodium-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1176552#cerivastatin-sodium-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com